3-[(Z)-(3-Benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-{[2-(4-morpholinyl)ethyl]amino}-4H-pyrido[1,2-A]pyrimidin-4-one

Catalog No.
S12056482
CAS No.
M.F
C26H27N5O3S2
M. Wt
521.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-[(Z)-(3-Benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-...

Product Name

3-[(Z)-(3-Benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-{[2-(4-morpholinyl)ethyl]amino}-4H-pyrido[1,2-A]pyrimidin-4-one

IUPAC Name

(5Z)-3-benzyl-5-[[9-methyl-2-(2-morpholin-4-ylethylamino)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

Molecular Formula

C26H27N5O3S2

Molecular Weight

521.7 g/mol

InChI

InChI=1S/C26H27N5O3S2/c1-18-6-5-10-30-23(18)28-22(27-9-11-29-12-14-34-15-13-29)20(24(30)32)16-21-25(33)31(26(35)36-21)17-19-7-3-2-4-8-19/h2-8,10,16,27H,9,11-15,17H2,1H3/b21-16-

InChI Key

KZFVRDKUEPEZRW-PGMHBOJBSA-N

Canonical SMILES

CC1=CC=CN2C1=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)CC4=CC=CC=C4)NCCN5CCOCC5

Isomeric SMILES

CC1=CC=CN2C1=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)CC4=CC=CC=C4)NCCN5CCOCC5

The compound 3-[(Z)-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-{[2-(4-morpholinyl)ethyl]amino}-4H-pyrido[1,2-A]pyrimidin-4-one is a complex organic molecule characterized by a unique structural framework. It incorporates a thiazolidinone moiety, which is known for its diverse biological activities, alongside a pyrido-pyrimidine core and a piperazine ring. The presence of multiple functional groups, such as the benzyl and morpholine derivatives, enhances its chemical diversity and potential reactivity, making it a candidate for various pharmacological applications .

The reactivity of this compound can be attributed to its functional groups, which allow for multiple chemical transformations. Key reactions include:

  • Nucleophilic substitutions involving the thiazolidinone and piperazine moieties.
  • Condensation reactions that can modify the thiazolidinone structure to enhance biological activity.
  • Redox reactions, particularly due to the thioxo group, which can influence the compound's stability and reactivity.

These reactions are crucial for developing derivatives with enhanced properties or specific biological activities.

Compounds containing thiazolidinone structures have demonstrated various biological activities, including:

  • Antimicrobial effects, which could be attributed to the thiazolidinone core.
  • Anti-inflammatory properties, often linked to modifications in the piperazine or pyrido-pyrimidine structures.
  • Antioxidant activity, potentially derived from the presence of the benzyl group.

Preliminary studies indicate that this compound may exhibit synergistic effects due to its multifaceted structure, enhancing its therapeutic potential compared to simpler analogs .

The synthesis of this compound typically involves multi-step organic reactions. A general synthetic route may include:

  • Formation of the thiazolidinone moiety through condensation of appropriate precursors.
  • Introduction of the benzyl group via nucleophilic substitution.
  • Construction of the pyrido-pyrimidine core, followed by functionalization with morpholine derivatives.

Each step requires careful optimization of reaction conditions to achieve high yields and purity of the final product. Advanced techniques such as high-performance liquid chromatography may be employed for purification .

The unique structure of this compound suggests several potential applications:

  • Pharmaceutical development, particularly in creating new antimicrobial or anti-inflammatory agents.
  • Research in chemical biology, where its diverse functionalities can be exploited for studying biological pathways.
  • Material science, where similar compounds are used in developing novel materials with specific properties .

Interaction studies are essential to understand how this compound interacts with biological targets. Preliminary studies might focus on:

  • Binding affinity assessments with various receptors or enzymes relevant to its proposed therapeutic effects.
  • In vitro assays to evaluate its efficacy against specific pathogens or inflammatory pathways.
  • Molecular docking studies to predict interaction modes and optimize lead compounds for higher activity .

Several compounds share structural similarities with 3-[(Z)-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-{[2-(4-morpholinyl)ethyl]amino}-4H-pyrido[1,2-A]pyrimidin-4-one. Here are some notable examples:

Compound NameStructural FeaturesBiological Activity
1-Allyl-3-(3-benzyl-4-oxo-2-thioxo-thiazolidin)Thiazolidinone coreAntimicrobial
4-Oxo-thiazolidine derivativesSimilar thiazolidinone structureAnti-inflammatory
Benzodioxole derivativesContains benzodioxole moietyAntioxidant

The uniqueness of the target compound lies in its combination of both thiazolidinone and piperazine functionalities along with the pyrido-pyrimidine scaffold. This structural complexity may enhance its therapeutic potential compared to other similar compounds, providing a broader spectrum of biological activities and interaction profiles .

Multi-Step Reaction Pathways for Pyrido[1,2-A]pyrimidin-4-One Core Assembly

The pyrido[1,2-a]pyrimidin-4-one core is synthesized via a condensation-cyclization sequence starting from 2-amino-3-bromo-5-methylpyridine (28) and malonyl dichloride (27). This reaction proceeds under anhydrous conditions in tetrahydrofuran (THF) at 80°C for 12 hours, yielding 9-bromo-2-hydroxy-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one (30) with a 61% isolated yield. Subsequent bromination at position 9 using N-bromosuccinimide (NBS) in dichloromethane introduces a reactive site for further functionalization.

A critical step involves the installation of the 4,4-difluoropiperidine group via PyBOP-mediated coupling, which enhances solubility and modulates electronic properties. This is achieved by treating 30 with 4,4-difluoropiperidine in dimethylformamide (DMF) using PyBOP as the activating agent and N,N-diisopropylethylamine (DIPEA) as the base, affording 31 in 38% yield. The Heck reaction with butyl vinyl ether then introduces a ketone functionality at position 7, followed by acidic hydrolysis to yield aryl ketone 32.

Table 1: Key Reaction Parameters for Core Assembly

StepReagents/ConditionsYield (%)
Core condensationMalonyl dichloride, THF, 80°C61
BrominationNBS, CH₂Cl₂, 0°C to RT85
Piperidine coupling4,4-Difluoropiperidine, PyBOP, DIPEA, DMF38

Strategic Incorporation of Thiazolidinone and Morpholinyl Moieties

The thiazolidinone moiety is introduced via a three-component reaction involving in situ-generated dithiocarbamates, α-chloro-β,γ-alkenoate esters, and primary amines. This method, adapted from rhodanine syntheses, proceeds through sequential nucleophilic displacement, double-bond isomerization, and 5-exo-trig cyclization to form the (Z)-configured alkylidene thiazolidinone. For this compound, benzylamine reacts with carbon disulfide and α-chloro-β,γ-alkenoate ester under mild conditions (25°C, 2-propanol), yielding the (Z)-isomer with a 7:1 selectivity over the (E)-form.

The morpholinyl-ethylamino side chain is installed via a Chan-Evans-Lam coupling between 2-(4-morpholinyl)ethylamine and the brominated pyrido[1,2-a]pyrimidin-4-one intermediate. Optimized conditions use copper(II) acetate as the catalyst, 4Å molecular sieves, and DBU as the base in dimethylacetamide (DMAc) at 60°C, achieving a 40% yield. This step requires rigorous exclusion of oxygen to prevent oxidative degradation.

Key Challenges and Solutions:

  • Regioselectivity in thiazolidinone formation: The use of bulky amines (e.g., benzylamine) directs electrophilic substitution to the ortho position relative to the hydroxy group, ensuring correct regiochemistry.
  • Morpholinyl group stability: DBU suppresses side reactions such as N-alkylation, preserving the morpholinyl ring integrity.

Optimization of Condensation and Cyclization Steps

Cyclization of the thiazolidinone-pyrinidine hybrid is achieved through a palladium-catalyzed cross-coupling between the benzylic amine intermediate (35) and 2-carboxylphenylboronic acid. Employing Pd(OAc)₂/Xantphos as the catalytic system in DMAc at 100°C for 24 hours affords the final product in 45% yield after chromatographic purification. Solvent selection is critical, with amide-based solvents (e.g., DMAc) improving reaction homogeneity and catalyst longevity.

Table 2: Optimization of Cyclization Conditions

ParameterOptimal ValueImpact on Yield
CatalystPd(OAc)₂/Xantphos+25%
SolventDMAc+15%
Temperature100°C+20%
BaseDBU+10%

Scalability studies demonstrate that the Heck reaction and Chan-Evans-Lam coupling steps can be performed on a 250 mg scale without significant yield reduction, highlighting the protocol’s robustness.

XLogP3

2.9

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

1

Exact Mass

521.15553209 g/mol

Monoisotopic Mass

521.15553209 g/mol

Heavy Atom Count

36

Dates

Last modified: 08-09-2024

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